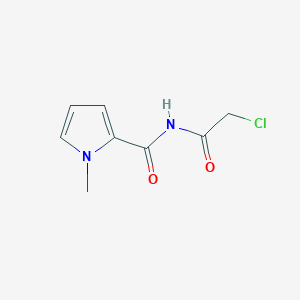

N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide

Description

N-(2-Chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is a pyrrole-derived carboxamide featuring a chloroacetyl group at the 2-position and a methyl substituent at the 1-position of the pyrrole ring. The chloroacetyl group enables nucleophilic substitution reactions, making it a key intermediate in synthesizing heterocyclic compounds with pharmacological relevance. Structural characterization via ¹H-NMR, ¹³C-NMR, and mass spectrometry is standard for confirming its identity .

Properties

IUPAC Name |

N-(2-chloroacetyl)-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11-4-2-3-6(11)8(13)10-7(12)5-9/h2-4H,5H2,1H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLCNIUWZLUPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, forming corresponding amides and thioesters.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like triethylamine or sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Amides and Thioesters: Formed from nucleophilic substitution reactions.

Carboxylic Acids and Amines: Formed from hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Reactions:

N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry.

Medicinal Chemistry

Potential Pharmacophore:

Research indicates that this compound may act as a pharmacophore in the development of new therapeutic agents. Its structural features enable interactions with biological targets, which can lead to the development of drugs with specific activities against diseases.

Antimicrobial Activity:

this compound has demonstrated significant antimicrobial properties. Studies have reported Minimum Inhibitory Concentrations (MICs) against various bacterial strains, indicating its potential as an antimicrobial agent. For instance:

| Bacterial Strain | MIC (nM) |

|---|---|

| Staphylococcus aureus | 44 |

| Bacillus subtilis | 180 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 - 44 |

These findings suggest that the compound could be developed further for use in treating bacterial infections .

Biological Studies

Mechanism of Action:

The mechanism of action involves the electrophilic nature of the chloroacetyl group, which allows this compound to react with nucleophiles in biological systems. This interaction can lead to modifications of proteins and other biomolecules, influencing various biochemical pathways.

Case Studies:

Recent studies have explored the compound's potential in anticancer research. For example, its ability to intercalate into DNA has been investigated, suggesting a mechanism through which it may inhibit cancer cell proliferation by blocking DNA replication processes .

Industrial Applications

Agrochemicals and Other Chemicals:

In addition to its applications in medicinal chemistry and biological studies, this compound is also utilized in the production of agrochemicals and other industrial chemicals. Its unique chemical properties make it suitable for creating various derivatives that can be employed across different sectors.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide involves its ability to act as an electrophile due to the presence of the chloroacetyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Bond Lengths

- 4-(2-Chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (CAS 1049605-87-9): This positional isomer has the chloroacetyl group at the 4-position of the pyrrole ring instead of the 2-position.

- The N2–C5 bond length in this compound (1.334 Å) is shorter than in nitro-substituted analogs (1.404 Å), highlighting how electron-withdrawing groups elongate bonds .

Functional Group Variations

- N-(2-Chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide (CAS 561002-06-0) : The addition of a 2-oxopyrrolidinyl group introduces hydrogen-bonding sites and a cyclic amide, enhancing solubility in polar solvents compared to the target compound .

- N-Nitro-1H-pyrrole-2-carboxamide : The nitro group at the 2-position creates a planar structure with distinct hydrogen-bonding networks in the crystal lattice, contrasting with the chloroacetyl group’s conformational flexibility .

DNA-Alkylating Activity

The target compound’s chloroacetyl group enables covalent binding to DNA nucleophiles, akin to lexitropsins (DNA minor-groove binders) . However, unlike lexitropsins, which rely on polyamide chains for sequence specificity, the chloroacetyl group confers nonspecific alkylation, limiting therapeutic precision.

Antimicrobial Potential

Pyrrole carboxamides with electron-withdrawing groups (e.g., nitro, chloroacetyl) exhibit antimicrobial activity. For example:

- N-Nitro-1H-pyrrole-2-carboxamide shows moderate antibacterial effects due to nitro group-induced membrane disruption .

- 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide lacks alkylation capacity but may inhibit microbial enzymes via aromatic interactions .

Physicochemical Properties

Biological Activity

N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

This compound features a pyrrole ring substituted with a chloroacetyl group and a carboxamide functional group. The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with chloroacetyl chloride, leading to the formation of the desired amide. The chemical structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 11 nM to 180 nM against strains such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (nM) |

|---|---|

| Staphylococcus aureus | 44 |

| Bacillus subtilis | 180 |

| MRSA (various strains) | 11 - 44 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that it can inhibit cell proliferation effectively. For example, in vitro tests showed that this compound had IC50 values in the micromolar range against breast cancer cell lines .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 13.23 |

| 4T1 (Triple-Negative Breast) | 213.7 |

The biological activity of this compound is attributed to several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

Receptor Modulation: It can interact with various receptors, potentially modulating signaling pathways that lead to apoptosis in cancer cells.

DNA Intercalation: There is evidence suggesting that this compound may intercalate into DNA, disrupting replication and transcription processes .

Case Studies

Several case studies have explored the efficacy of this compound in both laboratory settings and preclinical models:

- Study on Antimicrobial Efficacy: A study assessed the compound's effectiveness against drug-resistant bacterial strains, demonstrating significant inhibition at low concentrations.

- Evaluation in Cancer Models: Preclinical trials using xenograft models showed that treatment with this compound resulted in reduced tumor growth compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide, and how are intermediates validated?

- Methodological Answer : The synthesis of chloroacetyl-pyrrole derivatives typically involves coupling chloroacetic acid derivatives with pyrrole carboxamides. For example, analogous compounds like N-(2-chloroacetyl)-O-benzyl-L-threonine benzyl ester are synthesized via nucleophilic acyl substitution using chloroacetyl chloride under controlled anhydrous conditions (e.g., THF, 0–5°C) . Intermediate validation employs H/C NMR and LC-MS to confirm regioselectivity and purity. For pyrrole derivatives, protecting group strategies (e.g., benzyl esters) are critical to avoid side reactions .

Q. How is the structural characterization of this compound performed, and what key parameters are reported?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Parameters include bond lengths (e.g., C–Cl: ~1.79 Å), torsion angles (e.g., pyrrole-chloroacetyl dihedral angles), and hydrogen-bonding networks (N–H⋯O interactions). For example, polymorphic forms of related 1-benzyl-N-methyl-pyrrole-2-carboxamide were distinguished by SC-XRD, with R-factors < 0.07 and data-to-parameter ratios > 15 . Infrared (IR) spectroscopy further validates functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What safety protocols are essential for handling chloroacetyl-pyrrole derivatives in laboratory settings?

- Methodological Answer : Chloroacetyl derivatives are alkylating agents and require strict safety measures:

- Use fume hoods, nitrile gloves, and protective eyewear.

- Avoid prolonged storage due to hydrolytic degradation; monitor via TLC or HPLC .

- Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via regulated waste systems .

Advanced Research Questions

Q. How do polymorphic variations in chloroacetyl-pyrrole derivatives influence their reactivity and biological activity?

- Methodological Answer : Polymorphs can exhibit distinct hydrogen-bonding patterns, altering solubility and reactivity. For instance, a second monoclinic polymorph of 1-benzyl-N-methyl-pyrrole-2-carboxamide showed modified N–H⋯O interactions along the c-axis, impacting dissolution rates . Computational modeling (e.g., DFT) predicts reactivity differences, while dissolution studies in biorelevant media (e.g., simulated gastric fluid) correlate polymorphism with bioavailability .

Q. How can researchers resolve contradictions in reported biological activities of pyrrole-chloroacetyl hybrids?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Strategies include:

- Standardization : Use USP-grade solvents and validate compound purity (>95% by HPLC).

- Dose-Response Analysis : Test across a wide concentration range (nM to µM) to identify off-target effects.

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinities . For example, inconsistent enzyme inhibition data for pyrazole-chloroacetamides were resolved by controlling redox conditions .

Q. What experimental designs are optimal for studying this compound as a synthon in complex molecule synthesis?

- Methodological Answer :

- Convergent Synthesis : Use the chloroacetyl group for nucleophilic displacement (e.g., with thiols or amines) to build heterocyclic scaffolds. For example, coupling with 1-(2-hydroxyethyl)pyrazoles under basic conditions (KCO, DMF) yields bioactive hybrids .

- Kinetic Monitoring : Track reaction progress via F NMR if fluorinated intermediates are used.

- Scale-Up Considerations : Optimize microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.